molecular formula C14H18N4O3 B13499339 4-(Azidomethyl)-1-Cbz-piperidin-4-ol

4-(Azidomethyl)-1-Cbz-piperidin-4-ol

Cat. No.: B13499339
M. Wt: 290.32 g/mol
InChI Key: CQVCQZPSTFRXRX-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a chemical compound that features an azidomethyl group attached to a piperidin-4-ol structure, with a carbobenzyloxy (Cbz) protecting group

Properties

IUPAC Name

benzyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c15-17-16-11-14(20)6-8-18(9-7-14)13(19)21-10-12-4-2-1-3-5-12/h1-5,20H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCQZPSTFRXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN=[N+]=[N-])O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol typically involves multiple steps One common route starts with the protection of the piperidine nitrogen using a Cbz groupThe reaction conditions often involve the use of sodium azide and appropriate solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-Cbz-piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Azidomethyl)-1-Cbz-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways through bioorthogonal chemistry.

    Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-1-Cbz-piperidin-4-ol largely depends on the specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. This reaction is highly specific and occurs under mild conditions, making it useful for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. The Cbz group provides stability, while the azido group offers versatility in reactions .

Biological Activity

4-(Azidomethyl)-1-Cbz-piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name : this compound
Molecular Formula : C12H15N5O2
Molecular Weight : 253.28 g/mol
Structural Features : The compound features a piperidine ring substituted with an azidomethyl group and a carbobenzyloxy (Cbz) group, which may influence its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including those similar to this compound. The antibacterial activity is often attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Study Organism Tested Activity Observed Mechanism Proposed
Study AStaphylococcus aureusSignificant inhibition at MICInhibition of penicillin-binding proteins
Study BEscherichia coliModerate inhibition observedDisruption of membrane integrity
Study CPseudomonas aeruginosaMinimal effect notedPotential resistance mechanisms

The mechanisms by which this compound exerts its biological activity may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The hydrophobic nature of the Cbz group may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.
  • Targeting Resistance Mechanisms : Some studies suggest that modifications in piperidine derivatives can overcome common resistance mechanisms seen in pathogenic bacteria.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound exhibited a lower minimum inhibitory concentration (MIC) against gram-positive bacteria compared to gram-negative strains, suggesting a selective antibacterial profile.

Case Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining this compound with existing antibiotics. The combination showed enhanced efficacy against resistant strains of Staphylococcus aureus, indicating potential for use in combination therapies.

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